molecular formula C11H8ClNO3 B11872939 Acetamide, 2-chloro-N-(2-oxo-2H-1-benzopyran-3-yl)- CAS No. 78923-94-1

Acetamide, 2-chloro-N-(2-oxo-2H-1-benzopyran-3-yl)-

Cat. No.: B11872939
CAS No.: 78923-94-1
M. Wt: 237.64 g/mol
InChI Key: VPOZFBFMRSTGOI-UHFFFAOYSA-N
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Description

2-chloro-N-(2-oxo-2H-chromen-3-yl)acetamide is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-oxo-2H-chromen-3-yl)acetamide typically involves the reaction of 3-amino-2H-chromen-2-one with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-amino-2H-chromen-2-one and chloroacetic acid.

    Oxidation/Reduction: Oxidized or reduced forms of the original compound.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(2-oxo-2H-chromen-3-yl)acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its anti-inflammatory activity may be related to the inhibition of enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-oxo-2H-chromen-3-yl)acetamide is unique due to its specific substitution pattern and potential biological activities. Its structure allows for various chemical modifications, making it a versatile compound for further research and development.

Properties

CAS No.

78923-94-1

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

2-chloro-N-(2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C11H8ClNO3/c12-6-10(14)13-8-5-7-3-1-2-4-9(7)16-11(8)15/h1-5H,6H2,(H,13,14)

InChI Key

VPOZFBFMRSTGOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)CCl

Origin of Product

United States

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